Welcome to the BenchChem Online Store!
molecular formula C8H13NO3 B1584929 Ethyl 4-oxopiperidine-3-carboxylate CAS No. 67848-59-3

Ethyl 4-oxopiperidine-3-carboxylate

Cat. No. B1584929
M. Wt: 171.19 g/mol
InChI Key: RIOSMHYBRAQVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09255096B1

Procedure details

To a solution of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (360.0 g, 1.21 mol) in EtOH (6.7 L) was added wet Pd/C (55.0 g) under N2 that then was replaced by H2. The reaction mixture was stirred at rt for 4 h, filtered and concentrated to give a crude product. The crude product was slurried with EtOH (200 mL) for 2 h and then filtered. The filtered cake was washed with MTBE and the combined organic phases were concentrated to give the title compound (222.0 g, 1.07 mol, 88.4%).
Quantity
360 g
Type
reactant
Reaction Step One
Name
Quantity
6.7 L
Type
solvent
Reaction Step One
Name
Quantity
55 g
Type
catalyst
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
88.4%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11](=[O:14])[CH:10]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:9]1)C1C=CC=CC=1>CCO.[Pd]>[O:14]=[C:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH:10]1[C:15]([O:17][CH2:18][CH3:19])=[O:16]

Inputs

Step One
Name
Quantity
360 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)=O)C(=O)OCC
Name
Quantity
6.7 L
Type
solvent
Smiles
CCO
Name
Quantity
55 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude product
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtered cake was washed with MTBE
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic phases were concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O=C1C(CNCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.07 mol
AMOUNT: MASS 222 g
YIELD: PERCENTYIELD 88.4%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.